
1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, also known as DFB, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the family of azetidine-3-carboxamide derivatives and has shown promising results in several studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on compounds with similar structural features, such as difluorobenzoyl groups and carboxamide functionalities, often focuses on their synthesis and crystal structure analysis. For instance, the synthesis and crystal structure of two diflunisal carboxamides have been detailed, highlighting methodologies that could be applicable to the target compound (Guang-xiang Zhong et al., 2010). These studies emphasize the importance of intermolecular hydrogen bonding in stabilizing the crystal structure, a factor that could be relevant when considering the physical properties and stability of 1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide.
Biological Activity
While direct information on the biological activity of the specific compound was not available, related research on benzothiazole and pyrimidine derivatives showcases a general approach to assessing the cytotoxicity and antimicrobial properties of novel compounds (Ashraf S. Hassan et al., 2014). This suggests that similar compounds might be investigated for potential therapeutic applications, with an emphasis on their interaction with biological targets.
Antimicrobial Agents
The development of antimicrobial agents from structurally related compounds, such as 1,4-disubstituted 1,2,3-triazole derivatives, provides insights into the potential application of the target compound in combating microbial infections (Rahul P. Jadhav et al., 2017). These studies highlight the versatility of similar structural frameworks in generating compounds with significant antimicrobial activity.
Pharmacological Inhibition
Research on the inhibition effects of various chemical compounds on specific biological pathways, such as the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, provides a model for understanding how the chemical structure influences biological activity and potential therapeutic uses (W. Knecht & M. Löffler, 1998). Such studies could guide the exploration of the target compound’s potential pharmacological applications.
Eigenschaften
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-25-16-5-3-2-4-15(16)21-17(23)12-9-22(10-12)18(24)11-6-7-13(19)14(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRFSMBVTYNDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
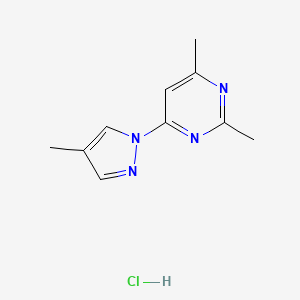
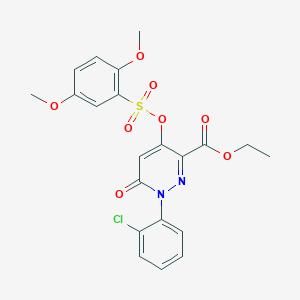

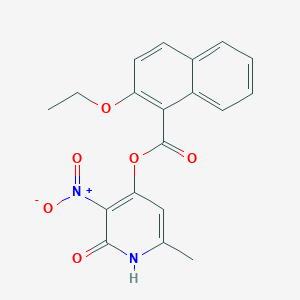
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)



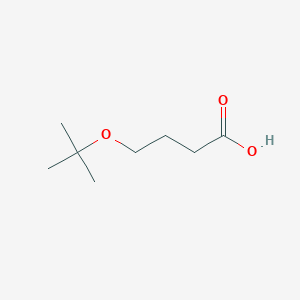
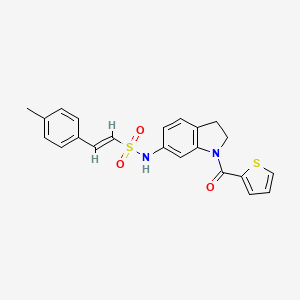
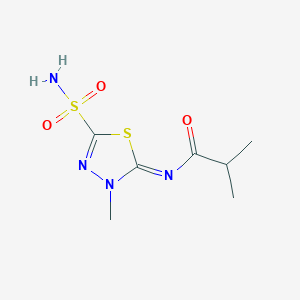
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)
